molecular formula C18H13FOS B8379276 4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol

4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol

Cat. No.: B8379276
M. Wt: 296.4 g/mol
InChI Key: YGHRDLASUQNTOI-UHFFFAOYSA-N
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Description

4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol is an organic compound that features a biphenyl core substituted with a fluoro-phenylsulfanyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro-phenylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a variety of alcohol derivatives.

Scientific Research Applications

4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol involves its interaction with specific molecular targets. The fluoro-phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-(3-fluoro-phenylsulfanyl)-phenol is unique due to its specific combination of functional groups and its biphenyl core. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H13FOS

Molecular Weight

296.4 g/mol

IUPAC Name

2-(3-fluorophenyl)sulfanyl-4-phenylphenol

InChI

InChI=1S/C18H13FOS/c19-15-7-4-8-16(12-15)21-18-11-14(9-10-17(18)20)13-5-2-1-3-6-13/h1-12,20H

InChI Key

YGHRDLASUQNTOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)SC3=CC=CC(=C3)F

Origin of Product

United States

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